Methylstat

Epigenetics Histone Demethylase Selectivity Profiling

Researchers studying JHDM-mediated epigenetics face off-target confounding from pan-HDAC inhibitors (e.g., SAHA) or pan-Jumonji inhibitors (e.g., JIB-04). Methylstat is the methyl ester prodrug of a bivalent substrate-cofactor conjugate that selectively inhibits Jumonji C domain-containing histone demethylases (JMJD2A/C/E, JMJD3; IC50 3.4-43 µM free acid) with no detectable class I/II HDAC or LSD1 inhibition. - Selective JHDM inhibition: JMJD2C IC50 = 3.4 µM (free acid), KYSE150 GI50 = 5.1 µM; no HDAC/LSD1 off-target activity - BBB-permeable prodrug: Essential for cellular activity (free acid inactive up to 100 µM); validated in glioma (U251, HOG) and angiogenesis models - Reliable supply: ≥98% HPLC purity; shipped under ambient conditions; global B2B delivery

Molecular Formula C28H31N3O6
Molecular Weight 505.6 g/mol
CAS No. 1310877-95-2
Cat. No. B608995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylstat
CAS1310877-95-2
SynonymsMethylstat; 
Molecular FormulaC28H31N3O6
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+
InChIKeyMUJOCHRZXRZONW-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methylstat: Selective JHDM Inhibitor Prodrug


Methylstat (CAS 1310877-95-2) is a methyl ester prodrug of a bivalent substrate-cofactor conjugate designed to selectively inhibit Jumonji C domain-containing histone demethylases (JHDMs) [1]. It acts as a cell-permeable inhibitor that preferentially targets the trimethyl lysine demethylase subfamily, including JMJD2A, JMJD2C, JMJD2E, and JMJD3, with in vitro IC50 values ranging from 3.4 to 43 µM for its free acid form [2]. Unlike pan-HDAC inhibitors, Methylstat exhibits no detectable inhibition of class I or II histone deacetylases (HDACs) or the FAD-dependent demethylase LSD1, and shows only weak activity against prolyl hydroxylases (PHD1-3), establishing a well-defined selectivity profile suitable for dissecting JHDM-mediated epigenetic mechanisms .

  • Cell-permeable prodrug designed for JHDM target engagement

    Methyl ester form required for cellular assays
  • Selective for Jumonji C domain-containing demethylases (JMJD2/3)

    Trimethyl lysine demethylase subfamily focus
  • No interference from HDAC, LSD1, or prolyl hydroxylase pathways

    Clean selectivity window for epigenetic dissection

Methylstat: Why Generic Substitution Fails


Substitution with generic histone demethylase or HDAC inhibitors is contraindicated due to Methylstat's dual differentiation: its distinct JHDM selectivity profile and its essential prodrug design. As documented in the foundational characterization, Methylstat exhibits no inhibition of class I or II HDACs, LSD1, or significant activity against prolyl hydroxylases (PHD1-3), whereas common comparators like SAHA (Vorinostat) act as pan-HDAC inhibitors and JIB-04 exhibits pan-Jumonji inhibition [1]. Critically, the free acid form of Methylstat demonstrates potent in vitro enzyme inhibition (JMJD2C IC50 = 3.4 µM) but lacks intrinsic cell permeability, failing to inhibit cell growth up to 100 µM; only the methyl ester prodrug Methylstat achieves cellular activity (GI50 = 5.1 µM in KYSE150 cells) [2]. This prodrug requirement, coupled with its demonstrated blood-brain barrier permeability and low cytotoxicity profile at effective concentrations (non-cytotoxic to HUVEC at 1-2 µM), renders direct analog substitution scientifically unsound [3].

  • Pan-HDAC inhibitors

    Compounds such as SAHA (Vorinostat) inhibit class I/II HDACs and introduce widespread transcriptional effects that confound JHDM-specific readouts. Direct replacement masks histone demethylase contributions.

  • Pan-Jumonji inhibitors

    JIB-04 and similar agents lack subfamily selectivity and affect multiple JMJD isoforms. The defined JMJD2/3 profile of Methylstat may not transfer, altering pathway-response interpretation.

  • Free acid form

    The non-esterified parent acid exhibits in vitro enzyme inhibition but fails to penetrate cells (inactive up to 100 µM). Only the methyl ester prodrug yields cellular phenotype data; substitution with the free acid leads to negative results.

Methylstat: JHDM Selectivity Evidence


JHDM Selectivity Over HDACs and LSD1

Methylstat exhibits a narrow selectivity profile exclusively targeting Jumonji C domain-containing histone demethylases (JHDMs). In contrast to broad-spectrum epigenetic inhibitors such as SAHA (Vorinostat) or Trichostatin A (TSA) which inhibit class I/II HDACs, Methylstat demonstrates no detectable inhibition of class I or class II HDACs, the FAD-dependent demethylase LSD1, and only weak activity against α-ketoglutarate-dependent prolyl hydroxylases (PHD1-3) . This selectivity is functionally meaningful as it allows specific interrogation of JHDM-mediated pathways without confounding effects from HDAC or LSD1 inhibition .

JHDM Selectivity
Class-level inference
Methylstat: no inhibition of class I/II HDACs, LSD1; weak PHD1-3 SAHA (Vorinostat): pan-HDAC inhibitor; TSA: HDAC inhibitor; LSD1 inhibitors: FAD-dependent demethylase blockade
Supports JHDM-specific pathway dissection without HDAC/LSD1 crosstalk
In vitro enzymatic assay context; selectivity validated against multiple off-targets
Epigenetics Histone Demethylase Selectivity Profiling

Prodrug-Dependent Cellular Activity

The methyl ester prodrug design of Methylstat is essential for its cellular activity. The free acid form of Methylstat inhibits JMJD2C with an IC50 of 3.4 µM in vitro but exhibits no inhibition of KYSE150 esophageal carcinoma cell growth up to 100 µM due to poor cell permeability [1]. In contrast, the prodrug Methylstat achieves a GI50 of 5.1 µM in the same cell line, demonstrating a greater than 19.6-fold increase in cellular potency solely attributable to the methyl ester modification [2]. This prodrug strategy is a deliberate design feature, not present in all JHDM inhibitors.

Prodrug Cellular Activity
Head-to-head
Prodrug GI50 = 5.1 µM (KYSE150)
Free acid: no growth inhibition up to 100 µM
Prodrug is essential for cell-based assays; free acid inactive
KYSE150 esophageal carcinoma cells, 48h; >19.6-fold improvement in cellular potency
Prodrug Design Cell Permeability Esophageal Carcinoma

Low Cytotoxicity Profile

Methylstat exhibits a favorable therapeutic window with anti-proliferative activity occurring at concentrations that do not induce cytotoxicity in normal endothelial cells. In HUVEC cells, Methylstat shows no cytotoxicity at 1-2 µM while demonstrating anti-proliferative activity (IC50 = 4 µM) . Broader profiling across multiple cell lines revealed anti-proliferative IC50 values of 4 µM (HUVEC), 10 µM (HepG2), 5 µM (HeLa), and 7.5 µM (CHANG) [1]. This contrasts with cytotoxic chemotherapeutic agents that lack such a discrimination window between anti-proliferative and cytotoxic concentrations.

Anti-proliferative Window
Supporting evidence
HUVEC IC50 = 4 µM; no cytotoxicity ≤2 µM
HepG2 IC50 = 10 µM, HeLa = 5 µM, CHANG = 7.5 µM
Supports anti-proliferative endpoint interpretation without cell death artifacts
48-72h treatment; multiple cell lines confirm discrimination window
Cytotoxicity Profiling Anti-Proliferative HUVEC

Cell Cycle Arrest in Glioma Cells

Methylstat demonstrates cell-type specific cell cycle arrest in glioma models, with G1-phase arrest in U251 cells and G2-phase arrest in HOG cells, both achieved without inducing apoptosis [1]. This anti-proliferative effect is mechanistically linked to downregulation of cyclins and cyclin-dependent kinases via the p53/p21 pathway and reduced expression of JMJD2A and its downstream targets (PDK1, AKT, mTOR) [2]. Critically, HPLC analysis confirmed that Methylstat can penetrate an in vitro blood-brain barrier (BBB) model, a property not shared by many epigenetic inhibitors that fail to achieve CNS exposure [3].

Cell Cycle Arrest & BBB
Cross-study comparable
U251: G1 arrest; HOG: G2 arrest; no apoptosis induction. Blood-brain barrier penetration confirmed by HPLC.
Supports CNS tumor cell cycle research models
p53/p21 pathway engagement; distinguishes from BBB-impermeable epigenetic inhibitors
Glioblastoma Cell Cycle Arrest Blood-Brain Barrier

Methylstat: Validated Research Applications


JHDM-Specific Epigenetic Dissection

Methylstat is the preferred chemical probe for experiments requiring selective inhibition of Jumonji C domain-containing histone demethylases (JHDMs) without confounding off-target effects on class I/II HDACs or LSD1. As established in Section 3 (Evidence Item 1), Methylstat exhibits no detectable inhibition of these off-target enzymes [1]. This selectivity enables researchers to attribute observed phenotypes specifically to JHDM inhibition rather than broad epigenetic modulation. Use Methylstat at 1-5 µM in cell culture to investigate JHDM-dependent transcriptional regulation, histone methylation dynamics (H3K4me3, H3K9me3, H3K27me3), or chromatin remodeling processes without HDAC/LSD1 crosstalk interference [2].

Esophageal Carcinoma Anti-Proliferative Assays

Methylstat is validated for anti-proliferative studies in the JMJD2C-sensitive esophageal carcinoma cell line KYSE150, where it achieves a GI50 of 5.1 µM [1]. Importantly, as shown in Section 3 (Evidence Item 2), the free acid form is inactive in cells up to 100 µM, confirming that the prodrug Methylstat is mandatory for cellular assays. Researchers investigating esophageal cancer or JMJD2C-driven proliferation should procure the methyl ester prodrug form (CAS 1310877-95-2) and use concentrations in the 1-10 µM range for 48-72 hour treatments to assess growth inhibition and histone hypermethylation endpoints (EC50 for H3K4me3 and H3K9me3 = 10.3 and 8.6 µM in KYSE150 cells) [2].

Angiogenesis Inhibition Studies

Methylstat has been explicitly characterized as a chemical probe for angiogenesis studies, demonstrating inhibition of capillary formation in HUVEC cells and blocking in vitro and in vivo angiogenesis at non-toxic doses [1]. As documented in Section 3 (Evidence Item 3), Methylstat inhibits HUVEC proliferation with an IC50 of 4 µM while exhibiting no cytotoxicity at 1-2 µM, providing a clean window for anti-angiogenic phenotype assessment [2]. Use Methylstat at 1-5 µM in HUVEC tube formation assays or chick chorioallantoic membrane (CAM) models to interrogate the role of histone demethylases in angiogenesis without confounding cytotoxicity [3].

Glioblastoma Research with BBB Penetration

Methylstat is uniquely positioned for CNS oncology research due to its confirmed ability to penetrate the blood-brain barrier (BBB) in vitro, as established in Section 3 (Evidence Item 4) [1]. In U251 and HOG glioma cell lines, Methylstat induces cell-type specific cell cycle arrest (G1 in U251, G2 in HOG) at 5-10 µM without inducing apoptosis, mechanistically linked to p53/p21 pathway activation and JMJD2A/AKT/mTOR axis suppression [2]. Researchers investigating glioblastoma or other brain tumors where BBB permeability is a critical selection criterion should prioritize Methylstat over BBB-impermeable epigenetic inhibitors. Use concentrations of 5-20 µM for 24-72 hour treatments in glioma cell culture models to assess anti-proliferative effects and target engagement [3].

Application
Selection Property
Validation Focus
JHDM pathway functional studies
Selective JHDM inhibition without HDAC/LSD1 interference
Target-specific phenotype attribution; histone methylation mark profiling
Esophageal carcinoma cell proliferation studies
Cell-permeable methyl ester prodrug form
JMJD2C-dependent growth inhibition endpoints in KYSE150 models
Angiogenesis model studies
Anti-proliferative activity at non-cytotoxic concentrations
HUVEC tube formation and in vivo CAM model endpoints
CNS tumor cell cycle arrest research
Blood-brain barrier permeability and cell-type specific arrest induction
p53/p21 pathway and JMJD2A target engagement in glioma models

Technical Documentation Hub

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